4,4-Difluorooctahydrocyclopenta[b]pyrrole
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Overview
Description
4,4-Difluorooctahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C7H11F2N It is a fluorinated derivative of octahydrocyclopenta[b]pyrrole, characterized by the presence of two fluorine atoms at the 4th position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooctahydrocyclopenta[b]pyrrole typically involves the fluorination of octahydrocyclopenta[b]pyrrole. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4-Difluorooctahydrocyclopenta[b]pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorooctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[b]pyrrole: The non-fluorinated parent compound.
4-Fluorooctahydrocyclopenta[b]pyrrole: A mono-fluorinated derivative.
4,4-Dichlorooctahydrocyclopenta[b]pyrrole: A dichlorinated analogue.
Uniqueness
4,4-Difluorooctahydrocyclopenta[b]pyrrole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11F2N |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-1-6-5(7)2-4-10-6/h5-6,10H,1-4H2 |
InChI Key |
OKAMUGJSOUBBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1NCC2)(F)F |
Origin of Product |
United States |
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